1-(2-(哌嗪-1-基)嘧啶-5-基)乙酮盐酸盐

描述

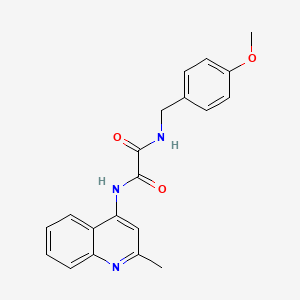

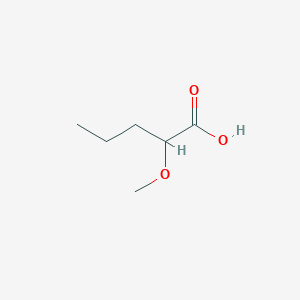

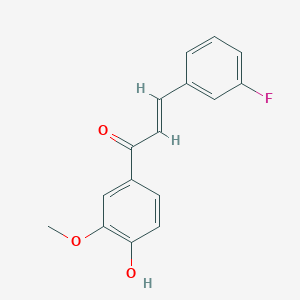

1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride, also known as PPE hydrochloride, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase B (PKB), also known as Akt, which is a crucial signaling molecule involved in various cellular processes, including cell survival, growth, and metabolism.

科学研究应用

合成和抗菌活性

- 一项研究描述了包括 1-(2-(哌嗪-1-基)嘧啶-5-基)乙酮盐酸盐衍生物在内的化合物的微波辅助合成,证明了它们的潜在抗菌活性 (Merugu、Ramesh 和 Sreenivasulu,2010)。

有机化学中的应用

- 关于含有哌嗪/吗啉部分的新型二氢嘧啶酮衍生物的合成和表征的研究强调了在有机合成中使用 1-(2-(哌嗪-1-基)嘧啶-5-基)乙酮盐酸盐衍生物的功效 (Bhat、Al-Omar、Ghabbour 和 Naglah,2018)。

抗癌和抗菌应用

- 一项相关研究展示了携带哌嗪酰胺部分的各种 1,2,4-三嗪衍生物的合成和研究,揭示了它们的潜在抗癌活性,特别是对乳腺癌细胞的活性 (Yurttaş、Demirayak、Ilgın 和 Atlı,2014)。

药物代谢研究

- 对与二肽基肽酶 IV 抑制剂相关的特定化合物的代谢和排泄的研究(包括 1-(2-(哌嗪-1-基)嘧啶-5-基)乙酮盐酸盐结构)提供了对药物代谢和药代动力学的见解 (Sharma 等人,2012)。

荧光和电化学研究

- 关于包括 1-(2-(哌嗪-1-基)嘧啶-5-基)乙酮盐酸盐衍生物在内的某些化合物的合成、荧光和抗菌活性的研究突出了它们在荧光和电化学研究中的应用前景 (Verma 和 Singh,2015)。

作用机制

Target of Action

The primary target of 1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride, also known as PPE hydrochloride, is the protein kinase B (PKB) , also known as Akt . This molecule plays a crucial role in various cellular processes, including cell survival, growth, and metabolism. It is also known to act as an antagonist of the α2-adrenergic receptor .

Mode of Action

PPE hydrochloride is a potent and selective inhibitor of Akt. It interacts with its targets by binding to the active site of the enzyme, thereby inhibiting its activity . The compound exhibits a mixed-type inhibition, which involves both competitive and non-competitive inhibition .

属性

IUPAC Name |

1-(2-piperazin-1-ylpyrimidin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c1-8(15)9-6-12-10(13-7-9)14-4-2-11-3-5-14/h6-7,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTOXSGPKVQMSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(N=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(pyridin-4-yl)-3-[1-(4-chlorobenzyl)indol-3-yl]-propanamide](/img/structure/B2868711.png)

![6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine](/img/structure/B2868717.png)

![3-Cyano-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2868721.png)

![2-[[5-(Pyrimidin-2-ylsulfanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2868722.png)

![Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate](/img/structure/B2868730.png)